molecular formula C9H11NO3 B8526395 2-Acetoxymethyl-5-methoxypyridine

2-Acetoxymethyl-5-methoxypyridine

Cat. No. B8526395
M. Wt: 181.19 g/mol
InChI Key: MBCWGLWTUUITAZ-UHFFFAOYSA-N
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Patent
US07253158B2

Procedure details

5-Methoxy-2-methyl-pyridine 1-oxide (9.25 g, 66.5 mmol) was suspended in acetic anhydride (31 ml) under an argon atmosphere. The mixture was heated to ca.115° C. and this temperature was maintained for a further 5 h and the mixture turned black. Ethanol (2.5 ml) was added and the mixture was concentrated under reduced pressure. The residue was taken up in ethyl acetate and washed with 10% K2CO3 and water. The aqueous phases were back extracted with ethyl acetate and the combined organic phases were dried (MgSO4) filtered and concentrate under reduced pressure. The crude oil was purified using Kugelrohr distillation (90-100° C./0.1 mbar) yielding a colorless oil: 10.7 g (80%); 1H NMR (CDCl3) δ 2.13 (s, 3H), 3.86 (s, 3H), 5.16 (s, 2H), 7.18-7.31 (m, 2H), 8.30 (d, 1H) MS: m/e=181.2 (M), 138.0 (M−COCH3)
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( M )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
M−COCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
31 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:10])=[N+:7]([O-])[CH:8]=1.C(O)C.[C:14]([O:17]C(=O)C)(=[O:16])[CH3:15]>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:10][O:17][C:14](=[O:16])[CH3:15])=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
9.25 g
Type
reactant
Smiles
COC=1C=CC(=[N+](C1)[O-])C
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
( M )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
M−COCH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
31 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to ca
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
washed with 10% K2CO3 and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were back extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude oil was purified
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation (90-100° C./0.1 mbar)
CUSTOM
Type
CUSTOM
Details
yielding a colorless oil

Outcomes

Product
Name
Type
Smiles
COC=1C=CC(=NC1)COC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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